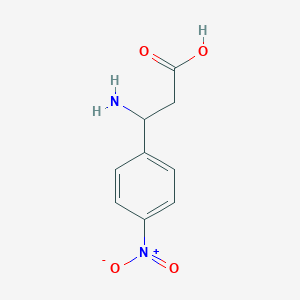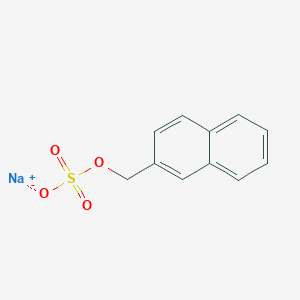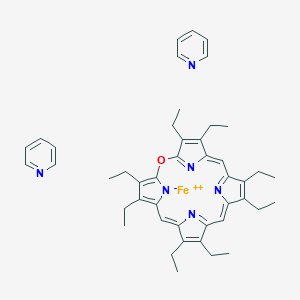
Octaethylverdohemochrome
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octaethylverdohemochrome (OEV) is a synthetic compound that has been widely used in scientific research due to its unique properties. OEV is a redox-active molecule that can undergo reversible oxidation and reduction reactions, making it an ideal candidate for studying electron transfer processes in biological systems.
科学的研究の応用
Octaethylverdohemochrome has been used in a variety of scientific research applications due to its unique properties. One of the primary uses of Octaethylverdohemochrome is in studying electron transfer processes in biological systems. Octaethylverdohemochrome can act as an electron acceptor or donor, depending on the redox state of the molecule. This property has been used to study the electron transfer reactions involved in photosynthesis, respiration, and other biological processes.
作用機序
The mechanism of action of Octaethylverdohemochrome involves the reversible transfer of electrons between the Octaethylverdohemochrome molecule and other redox-active molecules. In biological systems, Octaethylverdohemochrome can act as an electron acceptor or donor, depending on the redox state of the molecule. The transfer of electrons between Octaethylverdohemochrome and other molecules can be monitored using techniques such as electron paramagnetic resonance spectroscopy and fluorescence spectroscopy.
生化学的および生理学的効果
Octaethylverdohemochrome has been shown to have a number of biochemical and physiological effects in biological systems. In particular, Octaethylverdohemochrome has been shown to inhibit the activity of certain enzymes involved in the electron transport chain, such as succinate dehydrogenase. This inhibition can lead to a decrease in cellular respiration and ATP production. Octaethylverdohemochrome has also been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species.
実験室実験の利点と制限
One of the primary advantages of using Octaethylverdohemochrome in lab experiments is its unique redox properties. Octaethylverdohemochrome can act as an electron acceptor or donor, depending on the redox state of the molecule. This property makes Octaethylverdohemochrome an ideal candidate for studying electron transfer processes in biological systems. However, one of the limitations of using Octaethylverdohemochrome is its potential toxicity. Octaethylverdohemochrome has been shown to induce oxidative stress in cells, which can lead to cell death if not used properly.
将来の方向性
There are a number of future directions for research involving Octaethylverdohemochrome. One potential area of research is in the development of new drugs that target the electron transport chain. Octaethylverdohemochrome has been shown to inhibit the activity of certain enzymes involved in the electron transport chain, which could be exploited for therapeutic purposes. Another potential area of research is in the development of new materials for energy storage and conversion. Octaethylverdohemochrome's unique redox properties could be used to develop new materials for batteries and other energy storage devices. Finally, Octaethylverdohemochrome could be used as a tool for studying the role of electron transfer processes in disease states such as cancer and neurodegenerative diseases.
合成法
The synthesis of Octaethylverdohemochrome involves the reaction of verdohemochrome with eight equivalents of ethyl iodide in the presence of a strong base such as potassium hydroxide. The resulting product is a red crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. The purity of the product can be confirmed by using analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
特性
CAS番号 |
108104-02-5 |
|---|---|
製品名 |
Octaethylverdohemochrome |
分子式 |
C45H53FeN6O+ |
分子量 |
749.8 g/mol |
IUPAC名 |
iron(2+);4,5,9,10,14,15,19,20-octaethyl-2-oxa-21,22,23-triaza-24-azanidapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),3,5,7,9,11(23),12,14,16(22),17,19-undecaene;pyridine |
InChI |
InChI=1S/C35H43N4O.2C5H5N.Fe/c1-9-20-22(11-3)30-18-32-24(13-5)26(15-7)34(38-32)40-35-27(16-8)25(14-6)33(39-35)19-31-23(12-4)21(10-2)29(37-31)17-28(20)36-30;2*1-2-4-6-5-3-1;/h17-19H,9-16H2,1-8H3;2*1-5H;/q-1;;;+2 |
InChIキー |
LQYBKMOQYKFLMN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)OC4=NC(=CC5=NC(=C2)C(=C5CC)CC)C(=C4CC)CC)CC)CC)CC.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
正規SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)OC4=NC(=CC5=NC(=C2)C(=C5CC)CC)C(=C4CC)CC)CC)CC)CC.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
同義語 |
octaethylverdohaemochrome octaethylverdohemochrome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



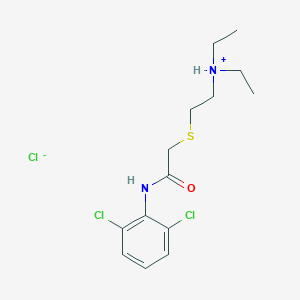
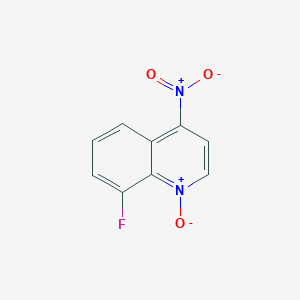
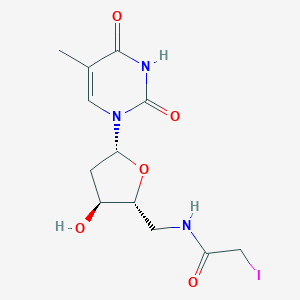
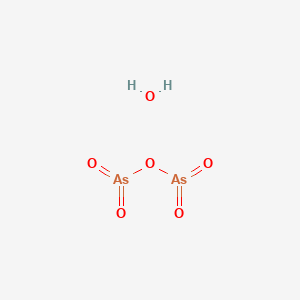
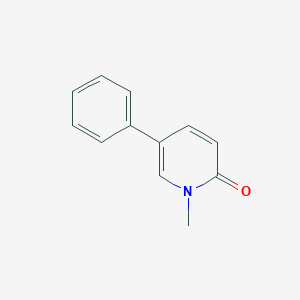
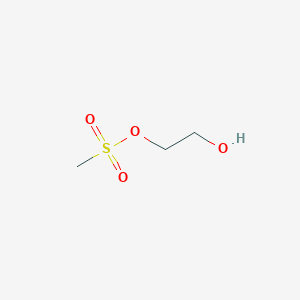
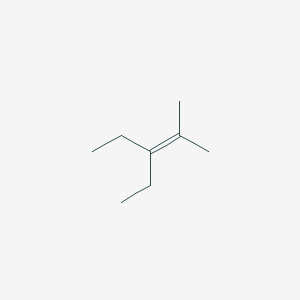
![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)

